molecular formula C18H13N3OS B493992 Antimicrobial agent-21 CAS No. 724746-07-0

Antimicrobial agent-21

Cat. No.: B493992
CAS No.: 724746-07-0
M. Wt: 319.4g/mol
InChI Key: BBQMALWNAZQCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-639446 is a chemical compound known for its significant biological activities. It is a potent inhibitor of mitogen-activated protein kinase, which plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis. The compound has shown promise in treating conditions such as cataracts, ulcerative colitis, meningitis, Kawasaki disease, and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-639446 involves multiple steps, starting with the preparation of the core thieno[2,3-d]pyrimidin-4-one structure. The typical synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the pyridin-2-yl and phenyl groups through nucleophilic substitution reactions.

    Methylation: Addition of the methyl group at the 6-position using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of WAY-639446 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to carry out the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

WAY-639446 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyridin-2-yl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include various derivatives of WAY-639446 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

WAY-639446 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying mitogen-activated protein kinase inhibition.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

WAY-639446 exerts its effects by inhibiting mitogen-activated protein kinase, a key enzyme in the signaling pathways that regulate inflammation, cell proliferation, and apoptosis. By blocking this enzyme, WAY-639446 can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. The molecular targets include various isoforms of mitogen-activated protein kinase, and the pathways involved are primarily related to the regulation of cytokine production and cell survival.

Comparison with Similar Compounds

Similar Compounds

    WAY-600: Another mitogen-activated protein kinase inhibitor with similar biological activities.

    PD0325901: A selective inhibitor of mitogen-activated protein kinase kinase, used in cancer research.

    U0126: A non-competitive inhibitor of mitogen-activated protein kinase kinase, widely used in cell signaling studies.

Uniqueness of WAY-639446

WAY-639446 stands out due to its potent inhibitory activity and broad therapeutic potential. Unlike some similar compounds, it has shown efficacy in a wide range of disease models, making it a valuable tool for both research and potential clinical applications.

If you have any specific questions or need further details, feel free to ask!

Properties

CAS No.

724746-07-0

Molecular Formula

C18H13N3OS

Molecular Weight

319.4g/mol

IUPAC Name

6-methyl-5-phenyl-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H13N3OS/c1-11-14(12-7-3-2-4-8-12)15-17(22)20-16(21-18(15)23-11)13-9-5-6-10-19-13/h2-10H,1H3,(H,20,21,22)

InChI Key

BBQMALWNAZQCGJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=C(NC2=O)C3=CC=CC=N3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(S1)N=C(NC2=O)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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